2-Bromo-5-(sec-butoxy)pyridine

Übersicht

Beschreibung

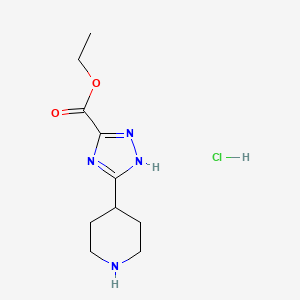

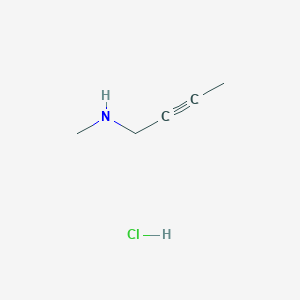

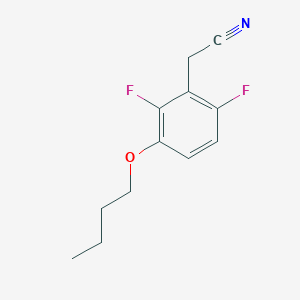

“2-Bromo-5-(sec-butoxy)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in organic synthesis . The compound is also known as 2-bromo-5-butan-2-yloxypyridine .

Molecular Structure Analysis

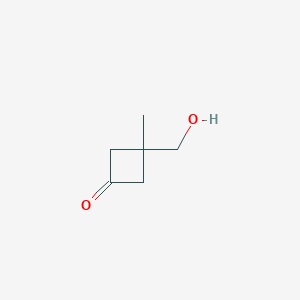

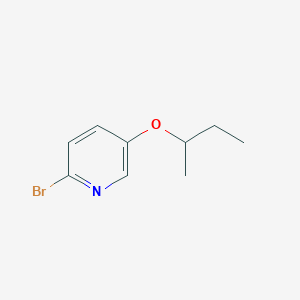

The molecular structure of “this compound” includes a pyridine ring with bromine and sec-butoxy groups attached at the 2nd and 5th positions respectively . The InChI code for this compound is InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, bromopyridines are generally involved in various types of reactions. For instance, they can react with butyllithium to give lithiopyridines, which are versatile reagents . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 230.1 . The compound has a complexity of 132 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 22.1Ų .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Optical Studies

2-Bromo-5-(sec-butoxy)pyridine has been studied in the field of spectroscopy and optics. For instance, research on similar bromo-substituted pyridines like 5-Bromo-2-(trifluoromethyl)pyridine involves spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are crucial for understanding the molecular structure and vibrational frequencies of such compounds (Vural & Kara, 2017).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using pyridine derivatives is another important application. The synthesis of 3-spirodihydroindolizine oxindoles from bromo isomerized Morita-Baylis-Hillman adducts of isatin and pyridine demonstrates the potential of bromo-substituted pyridines in creating new chemical entities (Viswambharan et al., 2010).

Development of Bioactive Molecules

Pyridine derivatives, including this compound, are also integral in developing bioactive molecules. Studies have shown the synthesis of pyridine-based derivatives with potential applications as chiral dopants for liquid crystals, along with investigations into their anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Crystallographic and Computational Analysis

Crystallographic and computational analyses are vital for understanding the structural and electronic properties of pyridine derivatives. Research has been conducted on the crystal structure and computational studies of related compounds, providing insights into their stability and chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Zukünftige Richtungen

The future directions for “2-Bromo-5-(sec-butoxy)pyridine” could involve its use in various organic synthesis reactions, given its role as a building block . Its potential in Suzuki–Miyaura coupling and other transition metal catalysed carbon–carbon bond forming reactions could be further explored .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-5-(sec-butoxy)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Its role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Biochemische Analyse

Biochemical Properties

2-Bromo-5-(sec-butoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions involves the formation of stable complexes with palladium catalysts, facilitating the transmetalation process. Additionally, this compound may interact with other biomolecules through nucleophilic substitution reactions, contributing to its versatility in biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to downstream effects on cellular pathways and processes. Additionally, the compound may activate specific signaling pathways by binding to receptor proteins, thereby influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage range to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted through renal or hepatic pathways. The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes through transporter proteins, influencing its localization and accumulation . Additionally, binding proteins may facilitate the distribution of this compound to specific cellular compartments or tissues. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-bromo-5-butan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGRZBJDBDTGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)